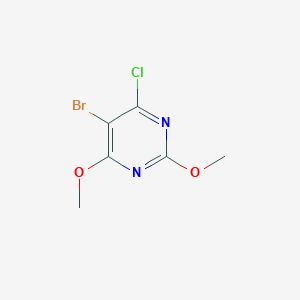

5-Bromo-4-chloro-2,6-dimethoxypyrimidine

Description

Properties

IUPAC Name |

5-bromo-4-chloro-2,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJBRHJTKOSSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481316 | |

| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42362-16-3 | |

| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 5 Bromo 4 Chloro 2,6 Dimethoxypyrimidine

Established Synthetic Pathways to 5-Bromo-4-chloro-2,6-dimethoxypyrimidine

The synthesis of this compound can be achieved through several established routes, primarily involving the controlled functionalization of a pyrimidine (B1678525) core. These pathways are designed to precisely install the bromo, chloro, and methoxy (B1213986) substituents at the desired positions on the heterocyclic ring.

Sequential Halogenation and Alkoxylation Strategies from Pyrimidine Precursors

One of the primary strategies for synthesizing the target compound begins with a more extensively halogenated pyrimidine precursor, such as 2,4,6-trichloropyrimidine (B138864). This method relies on the differential reactivity of the halogen-substituted positions on the pyrimidine ring, allowing for a stepwise substitution with methoxy groups followed by a final bromination step.

The process typically involves:

Selective Methoxylation: 2,4,6-trichloropyrimidine is reacted with a methoxide (B1231860) source, such as sodium methoxide. The chlorine atoms at the 2- and 6-positions are more susceptible to nucleophilic substitution than the chlorine at the 4-position. By controlling the stoichiometry and reaction conditions, 2,6-dimethoxy-4-chloropyrimidine can be formed as the main intermediate.

Bromination: The resulting 4-chloro-2,6-dimethoxypyrimidine (B129315) intermediate is then subjected to electrophilic bromination. The electron-donating methoxy groups at positions 2 and 6 activate the C5 position, making it the preferred site for bromination.

Final Product: This sequence yields this compound. This pathway, starting from trichloropyrimidine, has been optimized to achieve yields as high as 86%.

Regioselective Bromination and Chlorination from Dimethoxypyrimidine Scaffolds

An alternative approach starts with the 2,6-dimethoxypyrimidine scaffold, which already contains the required alkoxy groups. This method hinges on the ability to perform highly regioselective halogenation reactions to introduce the chlorine and bromine atoms at the C4 and C5 positions, respectively. The directing effects of the existing methoxy substituents are crucial for the success of this strategy. The two methoxy groups strongly activate the ring towards electrophilic substitution, particularly at the C5 position, while the C4 and C6 positions are also activated.

The synthesis sequence would be:

Chlorination: The 2,6-dimethoxypyrimidine is first chlorinated, typically using a chlorinating agent like phosphorus oxychloride or N-chlorosuccinimide, to introduce the chlorine atom at the C4 position, yielding 4-chloro-2,6-dimethoxypyrimidine.

Bromination: The subsequent step is the regioselective bromination of the C5 position, which is activated by the flanking methoxy groups.

The control of reaction conditions is essential to prevent side reactions, such as di-halogenation or substitution at unintended positions.

Industrial-Scale Preparation and Process Optimization

For industrial applications, synthetic routes must be scalable, cost-effective, and safe. The synthesis of this compound has been optimized for large-scale production. Process optimization focuses on several key factors:

Yield Maximization: The route starting from trichloropyrimidine has been refined to produce yields up to 86%, making it an efficient choice for industrial manufacturing.

Cost of Raw Materials: Utilizing readily available and inexpensive starting materials like trichloropyrimidine is crucial for economic viability.

Process Safety and Simplicity: Industrial methods favor reaction conditions that are easily controlled and avoid hazardous reagents where possible. google.com For instance, optimizing reaction times and temperatures can simplify the process and enhance safety. google.com

Purification: The process is designed to yield a product that can be purified efficiently, often through crystallization, to meet the high-purity requirements for its use as a pharmaceutical intermediate.

The table below summarizes key aspects of established synthetic pathways.

| Pathway | Starting Precursor | Key Transformation Steps | Reported Yield |

| Sequential Substitution | 2,4,6-Trichloropyrimidine | 1. Di-methoxylation at C2/C62. Bromination at C5 | Up to 86% |

| Regioselective Halogenation | 2,6-Dimethoxypyrimidine | 1. Chlorination at C42. Bromination at C5 | Varies |

Precursor Chemistry and Starting Material Selection for this compound Synthesis

Utilization of 4-Chloro-2,6-dimethoxypyrimidine and its Analogues

4-Chloro-2,6-dimethoxypyrimidine is a highly valuable and direct precursor for the synthesis of the target compound. Its use simplifies the synthesis to a single, final bromination step.

The key features of this strategy are:

Direct Bromination: The synthesis involves the direct electrophilic bromination of 4-chloro-2,6-dimethoxypyrimidine.

Regioselectivity: The C5 position is electronically activated by the two electron-donating methoxy groups at C2 and C6, and sterically accessible, making it the exclusive site for bromination. Common brominating agents like N-bromosuccinimide (NBS) in a suitable solvent are effective for this transformation. google.com

Efficiency: As this route involves a single transformation from a late-stage intermediate, it can be very efficient, provided the precursor is readily available.

The table below details the transformation using this precursor.

| Precursor | Reagent | Product | Reaction Type |

| 4-Chloro-2,6-dimethoxypyrimidine | N-Bromosuccinimide (NBS) or Bromine (Br₂) | This compound | Electrophilic Aromatic Substitution |

Strategies Involving 2,6-Dimethoxypyrimidine Derivatives

Using 2,6-dimethoxypyrimidine as the starting material requires the introduction of both a chlorine atom at the C4 position and a bromine atom at the C5 position. This pathway offers flexibility but requires careful control of regioselectivity over two separate halogenation steps.

The typical sequence is as follows:

Chlorination of 2,6-dimethoxypyrimidine: The first step is the chlorination of the pyrimidine ring. Reagents such as phosphorus oxychloride (POCl₃) are commonly used to convert a hydroxyl group (from the tautomeric form of a pyrimidone) into a chlorine atom, or other chlorinating agents can be used for direct C-H chlorination. This step yields 4-chloro-2,6-dimethoxypyrimidine.

Bromination of the Intermediate: The resulting 4-chloro-2,6-dimethoxypyrimidine is then brominated at the C5 position as described in the previous section.

This multi-step approach from a simpler precursor allows for the construction of the molecule but adds complexity compared to starting with an intermediate that already possesses the chloro-substituent.

Employment of Trichloropyrimidine as a Core Building Block

The synthesis of this compound can be strategically approached using a multi-substituted pyrimidine core, such as 2,4,6-trichloropyrimidine, as the foundational starting material. This method leverages the differential reactivity of the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring. The synthetic route involves a sequence of nucleophilic aromatic substitution (SNAr) reactions followed by an electrophilic halogenation step.

The process typically commences with the selective methoxylation of 2,4,6-trichloropyrimidine. By carefully controlling the reaction conditions, two of the three chlorine atoms can be substituted by methoxy groups. The chlorine atoms at the C2, C4, and C6 positions on the pyrimidine ring exhibit different levels of reactivity towards nucleophiles. The positions equivalent to the ortho and para positions relative to the ring nitrogens (C2, C4, C6) are highly activated for nucleophilic substitution.

In the next key step, the resulting 2,6-dimethoxy-4-chloropyrimidine intermediate undergoes regioselective bromination at the C5 position. This position is activated for electrophilic substitution due to the electron-donating nature of the two methoxy groups. Reagents such as N-Bromosuccinimide (NBS) are commonly employed for this type of bromination on electron-rich heterocyclic systems. This multi-step approach, starting from a readily available trichloropyrimidine, provides a viable route to the target compound.

Reaction Condition Profiling and Yield Enhancement

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a careful study of solvents, catalysts, temperature, and reaction time.

Role of Solvents and Catalysts in Halogenation Processes

The choice of solvent and catalyst is critical in the halogenation steps of pyrimidine synthesis. Solvents not only dissolve reactants but can also influence reaction rates and selectivity. For the chlorination of pyrimidine precursors, phosphorus oxychloride (POCl₃) is a common reagent, and the reaction may be performed in a solvent like acetonitrile. rsc.org In bromination reactions using electrophilic agents like N-Bromosuccinimide (NBS), non-polar solvents such as carbon tetrachloride (CCl₄) or tetrahydrofuran (B95107) (THF) are often utilized. nih.gov

The use of catalysts can significantly enhance the efficiency of halogenation. For instance, in some halogenations of heterocyclic compounds, phosphine-derived reagents can be used to install halides. nih.gov While not always necessary for direct bromination of activated rings, catalysts can play a role in precursor synthesis. For example, palladium catalysts like Pd(PPh₃)₄ are extensively used in Suzuki coupling reactions to build substituted pyrimidine rings before the final halogenation steps. researchgate.net The choice of solvent can be crucial for the success of these catalytic cycles, with mixtures like dioxane/water being common. researchgate.net In some modern approaches, ionic liquids are explored as alternative solvents and catalysts due to their thermal stability and ability to promote reactions. acs.org

| Reaction Step | Reagent/Catalyst | Solvent | Role of Solvent/Catalyst |

| Chlorination | POCl₃ | Acetonitrile | Serves as a medium for the reaction. rsc.org |

| Bromination | N-Bromosuccinimide (NBS) | CCl₄, THF | Provides a non-polar environment for electrophilic bromination. nih.gov |

| C-C Coupling | Pd(PPh₃)₄ | Dioxane/Water | Catalyzes cross-coupling to build the pyrimidine core; solvent mixture facilitates dissolution of organic and inorganic reagents. researchgate.net |

| Divergent Synthesis | Judicious Choice | 1,4-Dioxane vs. DMSO | The solvent can rationally tune the selectivity to yield different isomers or products from the same starting materials. epa.gov |

Temperature and Reaction Duration as Critical Parameters

Temperature and reaction time are critical, interdependent parameters that must be precisely controlled to achieve high yields and minimize side product formation. For nucleophilic substitution reactions, such as the methoxylation of a chloropyrimidine, moderate heating is often required. For instance, reactions might be heated to 70-80 °C for several hours to ensure completion. rsc.org A Chinese patent describes a chlorination reaction using phosphorus oxychloride catalyzed by an organic amine, where the temperature is controlled between 70-115 °C for 3-8 hours. google.com

Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times while often improving yields. researchgate.net For example, microwave-assisted halogenations can be completed in minutes at elevated temperatures (e.g., 180 °C), which would otherwise require many hours of conventional heating. nih.gov

The optimization of these parameters is often empirical and requires careful monitoring, for example by using Thin Layer Chromatography (TLC) to track the disappearance of starting material and the appearance of the product. chemicalbook.com

| Reaction Type | Temperature Range (°C) | Duration | Notes |

| Chlorination (POCl₃) | 70 - 115 | 3 - 8 hours | Temperature is controlled to drive the reaction to completion while minimizing degradation. google.com |

| Nucleophilic Substitution | 70 - 80 | 5 hours | Typical conditions for substituting chlorine with an amine or alkoxide on a pyrimidine ring. rsc.org |

| Bromination (NBS) | Room Temperature - Reflux | 1 - 19 hours | Conditions vary depending on the reactivity of the pyrimidine substrate. rsc.org |

| Microwave-Assisted Halogenation | ~180 | Minutes | Significantly accelerates the reaction compared to conventional heating methods. nih.gov |

Stereochemical Control in Multi-Halogenated Pyrimidine Synthesis

For an aromatic, planar molecule like pyrimidine, the concept of stereochemical control primarily translates to regioselectivity—the ability to introduce substituents at specific positions on the ring. The synthesis of a multi-halogenated derivative like this compound is a challenge of regiochemical control. The goal is to ensure the correct isomer is formed out of many possibilities.

The order of reactions is crucial. The existing substituents on the pyrimidine ring direct the position of the next incoming group. For example, in the synthesis starting from 2,4,6-trichloropyrimidine, the first two methoxy groups are typically introduced at the 2- and 6-positions. These electron-donating groups then activate the 5-position for electrophilic attack, directing the bromine to that specific site. The chlorine at the 4-position is less reactive towards nucleophilic substitution than those at the 2- and 6-positions and remains in the final product.

Studies on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) have shown that substitution occurs regioselectively at the C4 position, demonstrating the influence of existing substituents on the site of reaction. researchgate.net The ability to control the sequence of substitution and halogenation reactions is therefore the key strategy for achieving the desired substitution pattern in multi-halogenated pyrimidines, which is a form of constitutional isomerism control. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Chloro 2,6 Dimethoxypyrimidine

Nucleophilic Substitution Reactions of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, and this compound serves as an exemplary model for studying the nuances of these reactions.

Chemo- and Regioselective Halogen Displacement

The pyrimidine (B1678525) ring, being electron-deficient, is inherently activated for nucleophilic attack. In this compound, the presence of two different halogen atoms at positions 4 and 5 introduces the challenge and opportunity of selective substitution. The chlorine atom at the C4 position is significantly more activated towards nucleophilic displacement than the bromine atom at C5. This regioselectivity is governed by the electronic environment of the pyrimidine ring. The C4 position is para to one ring nitrogen and ortho to the other, both of which exert a strong electron-withdrawing inductive effect, stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction. In contrast, the C5 position is less electronically activated. Consequently, nucleophiles will preferentially attack the C4 position, leading to the selective displacement of the chloride ion. This inherent reactivity allows for sequential functionalization, where the more reactive chloro group is substituted first, leaving the bromo group available for subsequent transformations. nih.gov

Table 1: Regioselectivity in Nucleophilic Substitution An interactive table summarizing the factors influencing halogen displacement.

| Position | Halogen | Electronic Activation | Reactivity towards Nucleophiles | Typical Products |

| C4 | Chlorine | High (Activated by two ring nitrogens) | High | 4-substituted-5-bromo-2,6-dimethoxypyrimidines |

| C5 | Bromine | Low | Low | Not formed under standard SNAr conditions |

Kinetics and Thermodynamics of Substitution Processes

The kinetics of nucleophilic substitution reactions on chloro- and trichloropyrimidines have been shown to typically follow second-order kinetics, being first order in both the pyrimidine substrate and the nucleophile. zenodo.org This suggests a bimolecular mechanism, consistent with the formation of an intermediate complex in the rate-determining step. zenodo.org While specific kinetic and thermodynamic parameters for this compound are not extensively documented in foundational literature, general principles from related systems can be applied.

The reaction rate is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The order of reactivity for common nucleophiles often follows the trend OH- > dimethylamine (B145610) > piperidine. zenodo.org

Solvent Polarity: The solvent can influence reaction rates, though the effect can be complex. For instance, reactions in non-aqueous systems are often more facile than in partially aqueous ones. zenodo.org

Leaving Group Ability: While chlorine is the more electronically activated position, the intrinsic leaving group ability of bromide is better than chloride. However, in SNAr reactions on electron-deficient rings, the stability of the Meisenheimer intermediate is the dominant factor, making the C4-Cl bond the primary site of reaction.

The absence of base catalysis in many of these systems indicates that the rate-determining step is the formation of the intermediate complex, with subsequent decomposition being rapid. zenodo.org

Influence of Activating Groups on Nucleophilic Reactivity

The two methoxy (B1213986) groups at the C2 and C6 positions play a crucial role in modulating the reactivity of the pyrimidine ring. While methoxy groups are typically considered electron-donating through resonance, their effect in this context is more complex. They activate the C4 position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex. This stabilization occurs through resonance, where the lone pairs on the oxygen atoms can delocalize the negative charge of the intermediate. The presence of such activating groups is a common strategy to promote highly efficient aromatic nucleophilic substitutions on pyrimidine cores. chemrxiv.org In contrast, electron-withdrawing groups, such as a nitro group, can dramatically increase the reactivity of halogens toward nucleophiles by providing additional resonance stabilization for the anionic intermediate. mdpi.com

Catalytic Acceleration in Nucleophilic Substitution (e.g., Sulfinate Catalysis)

The rate of nucleophilic substitution on halopyrimidines can be significantly enhanced through catalysis. Sulfinates, for example, have been shown to greatly accelerate the reaction of 2-chloro-4,6-dimethoxypyrimidine (B81016) with alkoxy or aryloxy nucleophiles. researchgate.net This method provides an efficient route to pyrimidinyloxy derivatives, which can be valuable intermediates. researchgate.net

The mechanism of nucleophilic catalysis often involves the catalyst itself acting as a nucleophile in an initial, often reversible, step. youtube.com The catalyst displaces the leaving group to form a more reactive intermediate. This new intermediate possesses a better leaving group (the catalyst itself), which is then displaced by the primary nucleophile in a subsequent, faster step, regenerating the catalyst. youtube.com This strategy has been effectively used for the amination of various activated N-heteroaromatic substrates using sodium sulfinate as a catalyst. researchgate.net

Organometallic Transformations Involving this compound

Beyond nucleophilic substitution, the halogen atoms on the pyrimidine ring serve as handles for various organometallic reactions, enabling carbon-carbon and carbon-heteroatom bond formation.

Halogen-Metal Exchange Reactions (e.g., Bromine-Magnesium Exchange with i-PrMgCl·LiCl)

Halogen-metal exchange is a powerful tool for converting aryl halides into organometallic reagents. In the case of this compound, a selective exchange at the C5 position is possible. Aryl bromides are generally more reactive than aryl chlorides in halogen-metal exchange reactions. This difference in reactivity allows for the selective formation of a Grignard reagent at the C5 position while leaving the C4-chloro substituent intact.

The use of Turbo-Grignard reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), is particularly effective for this transformation. This reagent allows the bromine-magnesium exchange to occur under mild, non-cryogenic conditions, which is often a requirement to prevent side reactions with sensitive functional groups. mdpi.com The resulting 5-magnesiated pyrimidine is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of substituents at the C5 position, demonstrating the synthetic utility of this selective organometallic transformation.

Table 2: Comparison of Halogen Reactivity in Different Reaction Types An interactive table comparing the selective reactivity of the C-Cl and C-Br bonds.

| Reaction Type | More Reactive Position | Halogen Exchanged/Displaced | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Chlorine | Strong electronic activation from ring nitrogens stabilizes the Meisenheimer intermediate. |

| Halogen-Metal Exchange | C5 | Bromine | C-Br bond is inherently more reactive than C-Cl bond in exchange reactions with organometallic reagents. |

Directed Metalation Strategies for Site-Specific Functionalization

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The process involves the deprotonation of a C-H bond directed by a nearby functional group, typically using a strong base like an organolithium reagent. For this compound, the methoxy groups could potentially act as directing groups. However, the presence of two halogen atoms introduces competitive pathways, namely halogen-metal exchange.

Given the positions of the substituents, there are no available protons on the pyrimidine ring itself for direct deprotonation. Functionalization via this pathway would necessitate modification of the methoxy groups, which is outside the scope of direct ring functionalization.

In analogous systems, such as 2-amino-5-bromo-4(3H)-pyrimidinones, which have a methyl group at C-6, lithiation has been shown to occur regioselectively. The reaction of a protected 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone with n-butyllithium (n-BuLi) results in the deprotonation of the methyl group, creating a nucleophilic anionic intermediate that can react with various electrophiles. nih.gov This demonstrates that in the absence of an acidic ring proton, lithiation can occur at an adjacent, activated position. For this compound, however, direct metalation of the ring is not feasible due to the lack of C-H bonds. Instead, reactions with strong bases like organolithium reagents are more likely to proceed via halogen-metal exchange, as discussed in section 3.2.4.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Pd/Cu-Catalyzed Alkynylation)

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com For this compound, the two different halogen substituents offer opportunities for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. This differential reactivity allows for sequential functionalization, first at the C-5 position (bromine) and then at the C-4 position (chlorine).

A prime example of this type of reaction is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net In the case of this compound, a selective reaction at the C-5 position would be expected under carefully controlled conditions.

A plausible mechanism for the Pd/Cu-catalyzed alkynylation at the C-5 position involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper(I) salt) and subsequent reductive elimination to yield the 5-alkynyl-4-chloro-2,6-dimethoxypyrimidine product. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref |

| This compound | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Base (e.g., Et₃N) | 5-Alkynyl-4-chloro-2,6-dimethoxypyrimidine | nih.gov |

| 4-Chlorothieno[2,3-d]pyrimidine | Terminal Alkyne | Pd/C / CuI / PPh₃ | 4-Alkynylthieno[2,3-d]pyrimidine | nih.gov |

| 2,4-Dichloropyrimidine (B19661) | Thiol | Pd(II) / NHC Ligand | 2-Thio-4-chloropyrimidine (C2-selective) | nih.gov |

This table presents hypothetical and analogous reactions to illustrate the principles of transition metal-catalyzed cross-coupling on the target molecule.

It is noteworthy that atypical regioselectivity can be achieved with specialized catalyst systems. For instance, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols, a contrast to the typical C4 reactivity. nih.gov This highlights the potential to manipulate the reaction site on dihalopyrimidines through careful catalyst and ligand selection.

Reactivity with Other Organometallic Reagents (e.g., Lithium, Zinc)

The reaction of this compound with organometallic reagents is dominated by halogen-metal exchange. With organolithium reagents such as n-BuLi or t-BuLi at low temperatures, the greater lability of the C-Br bond compared to the C-Cl bond would lead to selective bromine-lithium exchange. This generates a potent nucleophilic intermediate, 5-lithio-4-chloro-2,6-dimethoxypyrimidine, which can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of substituents at the C-5 position.

Subsequent treatment with another equivalent of an organolithium reagent could potentially induce a second halogen-metal exchange at the C-4 position, although this would likely require harsher conditions. The stepwise nature of this exchange allows for a controlled, one-pot difunctionalization strategy.

| Substrate | Reagent | Primary Intermediate | Subsequent Reaction with Electrophile (E+) | Final Product | Ref |

| This compound | n-BuLi, low temp. | 5-Lithio-4-chloro-2,6-dimethoxypyrimidine | Trapping with E+ | 5-E-4-chloro-2,6-dimethoxypyrimidine | nih.gov |

| Protected 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone | n-BuLi | 6-(Lithiomethyl)-intermediate | Reaction with aldehydes | 6-(Hydroxyalkyl)-product | nih.gov |

This table illustrates the expected reactivity based on analogous systems.

Organozinc reagents, typically prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt (e.g., ZnCl₂), exhibit attenuated reactivity. These reagents are often used in Negishi cross-coupling reactions. The pyrimidinylzinc reagent derived from this compound would be a valuable partner in palladium-catalyzed couplings with various aryl, heteroaryl, or vinyl halides.

Detailed Mechanistic Studies of this compound Reactions

The substitution reactions of halopyrimidines can proceed through several distinct mechanistic pathways, depending on the substrate, nucleophile, and reaction conditions.

Investigation of SN(ANRORC) Pathways in Amination Reactions

The amination of halopyrimidines, particularly with strong nucleophiles like potassium amide (KNH₂) in liquid ammonia (B1221849), does not always proceed through a standard nucleophilic aromatic substitution (SₙAr) mechanism. An alternative pathway, known as the Sₙ(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is often operative. wikipedia.org

This mechanism is initiated by the addition of the amide nucleophile to an electrophilic carbon atom of the pyrimidine ring, often a position not bearing the leaving group. This addition leads to the formation of a σ-complex. Subsequently, the pyrimidine ring opens, typically by cleavage of an N-C bond, to form an open-chain intermediate. This intermediate then undergoes recyclization, expelling the original ring nitrogen atom (now part of the open-chain structure) and incorporating the nitrogen from the nucleophile into the newly formed ring, followed by the elimination of the leaving group to afford the final aminated product. wikipedia.orgresearchgate.net

Isotope labeling studies have been crucial in verifying the Sₙ(ANRORC) mechanism. For example, in the amination of certain ¹⁵N-labeled pyrimidines, the label is found to be scrambled or partially lost in the product, confirming that a ring-opening and closing sequence has occurred. wikipedia.org While direct studies on this compound are not prevalent, research on analogous compounds like 4-chloro-2,6-diphenylpyrimidine (B189500) shows that amination with KNH₂ proceeds approximately 45% via the ANRORC mechanism. researchgate.net The operation of this pathway is sensitive to the substituents and the position of the leaving group.

Elucidation of Radical-Chain (Sₙ1) Mechanisms

Another non-classical substitution pathway is the Sₙ1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. wikipedia.org This is a radical chain reaction initiated by the transfer of a single electron to the substrate, often from a donor species or via photostimulation. wikipedia.orgchim.it

The key steps of the Sₙ1 mechanism are:

Initiation: The aryl halide (ArX) accepts an electron to form a radical anion (ArX•⁻).

Propagation:

The radical anion fragments, losing the halide ion (X⁻) to form an aryl radical (Ar•).

The aryl radical reacts with the nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻).

This new radical anion transfers its electron to another molecule of the starting aryl halide (ArX), regenerating the radical anion (ArX•⁻) and forming the final product (ArNu), thus propagating the chain. wikipedia.orgdalalinstitute.com

This mechanism is favored in reactions with strong, bulky nucleophiles like enolates and in solvents such as liquid ammonia or DMSO. chim.it For this compound, reaction with nucleophiles like the enolate of acetone (B3395972) under photostimulation could potentially lead to substitution at the C-5 or C-4 position via an Sₙ1 pathway. The involvement of radical intermediates means that unlike polar mechanisms, the reaction is not necessarily dependent on the presence of activating, electron-withdrawing groups on the ring. wikipedia.org

Analysis of Cine and Tele Substitution Products

Cine and tele substitutions are fascinating phenomena in aromatic chemistry where the incoming nucleophile attaches to a position adjacent to (cine) or further away from (tele) the carbon atom that bore the leaving group. researchgate.netarkat-usa.org These outcomes are indicative of mechanisms that deviate from the direct addition-elimination (SₙAr) pathway.

Cine substitution often points to the involvement of a hetaryne intermediate. For this compound, treatment with a very strong base like KNH₂ could potentially lead to the elimination of HBr or HCl if there were an adjacent proton. Since there are no ring protons, a classical hetaryne mechanism is not possible. However, cine substitution has been observed in related systems through other pathways. For instance, the reaction of 5-bromo-4-t-butylpyrimidine with KNH₂ in liquid ammonia yields 6-amino-4-t-butylpyrimidine, a product of cine substitution. Isotope labeling studies suggest this particular transformation proceeds to a significant extent via an Sₙ(ANRORC) mechanism involving the addition of the amide ion to the C-2 position, followed by ring opening and re-closure.

Tele substitution involves the nucleophile attacking a carbon atom even more distant from the leaving group, often involving migration of the substituent across the ring system or through an extended conjugated system. arkat-usa.org The formation of such products from this compound would be highly unusual and would imply a complex, multi-step rearrangement mechanism. There is currently no direct evidence to suggest that this compound undergoes tele substitution under typical nucleophilic substitution conditions.

Addition-Elimination (AE) Mechanisms in Pyrimidine Reactivity

The primary mechanism governing the substitution reactions of this compound is the nucleophilic aromatic substitution (SNAr) via an addition-elimination (AE) pathway. The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of electronegative halogen atoms, renders it susceptible to attack by nucleophiles.

The AE mechanism proceeds in two main steps. Initially, the nucleophile attacks one of the carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (either bromide or chloride) is eliminated, restoring the aromaticity of the pyrimidine ring.

The regioselectivity of this reaction—that is, which halogen is preferentially replaced—is a critical aspect. Generally, in nucleophilic aromatic substitutions of dihalopyrimidines, the chlorine atom at the 4-position is more readily displaced than a bromine atom at the 5-position. This is attributed to the greater activation of the C4 position by the two ring nitrogen atoms. However, the presence of two electron-donating methoxy groups at the 2- and 6-positions can modulate this reactivity. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, insights can be drawn from related systems. For instance, in the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with hydrazine, the chlorine at the C4 position is selectively displaced, highlighting the differential reactivity of the halogen substituents.

The interplay of electronic and steric effects ultimately governs the outcome of these reactions. The methoxy groups, while being ortho-para directing in electrophilic aromatic substitution, exert a more complex influence in nucleophilic substitutions on the electron-poor pyrimidine ring.

Other Reactive Pathways (e.g., Oxidation, Reduction)

While nucleophilic substitution is the most prominent reactive pathway for this compound, other transformations such as oxidation and reduction are also conceivable, though generally less common for this class of compounds.

Oxidation: The pyrimidine ring itself is relatively resistant to oxidation. However, the nitrogen atoms can be susceptible to oxidation under specific conditions, potentially forming N-oxides. For instance, 2-substituted pyrimidines can undergo oxidation at the nitrogen atom. The presence of electron-donating methoxy groups might influence the susceptibility of the ring nitrogens to oxidation.

Reduction: Pyrimidines are more readily reduced compared to other aromatic systems like pyridine, a property attributed to their lower aromaticity. Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) can lead to the saturation of the pyrimidine ring, yielding di- or tetrahydropyrimidine (B8763341) derivatives. The halogen substituents on this compound can also be targeted for reduction. Catalytic hydrogenolysis, for example, can lead to the removal of the halogen atoms, replacing them with hydrogen. The relative ease of reduction of the C-Br versus the C-Cl bond would depend on the specific reaction conditions and catalyst employed.

Detailed experimental data on the specific oxidation and reduction of this compound is scarce in the available literature.

Stereochemical Outcomes and Diastereoselectivity in this compound Transformations

There is a notable lack of specific research in publicly accessible scientific literature concerning the stereochemical outcomes and diastereoselectivity in transformations of this compound. This is likely because most reported reactions involving this compound focus on its use as a scaffold in synthetic chemistry, where the primary goal is the substitution of the halogen atoms to introduce new functional groups, without the creation of new stereocenters directly on the pyrimidine ring.

For stereochemical considerations to become relevant, reactions would typically need to involve:

The introduction of a chiral nucleophile that leads to the formation of diastereomers.

Subsequent transformations of a substituted product where a new stereocenter is generated in a side chain, and the pyrimidine core exerts a diastereoselective influence.

The creation of atropisomers due to restricted rotation around a newly formed bond, although this is less common with pyrimidine systems.

Given the planar nature of the pyrimidine ring, direct diastereoselectivity in reactions at the ring carbons is not a typical consideration unless the substituents themselves are chiral or become part of a larger chiral structure. Future research may explore the use of chiral catalysts or auxiliaries to achieve stereocontrol in reactions involving this compound, particularly in the synthesis of complex chiral molecules for pharmaceutical or agrochemical applications.

Derivatization and Analogue Synthesis Based on 5 Bromo 4 Chloro 2,6 Dimethoxypyrimidine Scaffold

Design Principles for Novel Pyrimidine (B1678525) Derivatives

The design of new pyrimidine derivatives is a meticulous process that combines empirical data from structure-activity relationships with the predictive power of computational chemistry. This dual approach enables the rational design of molecules with enhanced potency, selectivity, and optimized physicochemical properties.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. humanjournals.com For pyrimidine analogues, SAR studies investigate the impact of modifying the pyrimidine ring's substituents on their therapeutic effects. humanjournals.com These modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic properties, such as solubility and metabolic stability. humanjournals.com

Key findings from SAR studies on various pyrimidine analogues have established several guiding principles:

Substituents at Positions 4 and 5: In the context of epidermal growth factor receptor (EGFR) inhibitors, substitutions at the C4 and C5 positions of fused pyrimidine systems have been shown to enhance inhibitory activity. frontiersin.org

Requirement for Specific Groups: For inhibitors of dihydroorotate dehydrogenase (DHO-dehase), studies have revealed that the intact amide and imide groups of the pyrimidine ring, along with a 6-carboxylic acid group, are crucial for significant enzyme inhibition. nih.gov This indicates that the carboxylic acid group is preferred by the enzyme over other functional groups like sulfonamides or tetrazoles. nih.gov

Steric Limitations: Research on 5-substituted orotic acid and dihydroorotate derivatives has demonstrated a steric limitation at the C5 position, where a substituent larger than a methyl group can negatively impact activity. nih.gov

Influence of Halogens: The introduction of halogen atoms can significantly alter the biological profile of a molecule. For instance, in a series of N-[2-(phosphonomethoxy)ethyl] pyrimidine derivatives, a 5-bromocytosine derivative was the only one to exhibit activity against DNA viruses. nih.gov

These SAR insights are invaluable for medicinal chemists, guiding the synthesis of new analogues with improved therapeutic profiles. humanjournals.com

Table 1: Summary of Structure-Activity Relationship Findings for Pyrimidine Analogues

| Pyrimidine Position/Group | Modification/Substituent | Impact on Biological Activity | Target/Context |

| C4 and C5 | Various Substitutions | Enhanced inhibitory activity | EGFR Inhibitors frontiersin.org |

| C6 | Carboxylic Acid | Required for significant inhibition | DHO-dehase Inhibitors nih.gov |

| C5 | Methyl Group | Steric limitation observed | DHO-dehase Inhibitors nih.gov |

| C5 | Bromo Group | Conferred activity against DNA viruses | Antiviral Agents nih.gov |

| Amide/Imide Groups | Intact Ring Structure | Essential for significant inhibition | DHO-dehase Inhibitors nih.gov |

Computational chemistry provides powerful tools for the rational design of novel compounds, predicting their biological activity and physicochemical properties before synthesis. Techniques like molecular docking, Density Functional Theory (DFT), and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are routinely employed. nih.govdovepress.com

Molecular docking studies, for example, can predict the binding affinity and orientation of a designed molecule within the active site of a target protein. dovepress.commdpi.com This was demonstrated in the design of novel imidazo[1,2-a]pyrimidine derivatives as potential inhibitors for SARS-CoV-2 cell entry, where docking studies showed high binding affinities to the ACE2 and spike proteins. nih.gov Similarly, for dihydropyrimidine analogues designed as lipoxygenase inhibitors, molecular docking was used to explain their inhibitory activity computationally. dovepress.com

DFT methods are used to determine electronic properties such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which help in understanding the reactivity and interaction of the molecules. nih.gov Furthermore, in silico prediction of ADMET properties and drug-likeness helps to identify candidates with promising pharmacokinetic profiles early in the design phase, reducing the likelihood of late-stage failures. nih.gov

Synthesis of Specific 5-Bromo-4-chloro-2,6-dimethoxypyrimidine Analogues and Libraries

The this compound scaffold is particularly amenable to synthetic modification, allowing for the creation of diverse chemical libraries. The two distinct halogen atoms at C4 and C5 and the methoxy (B1213986) groups at C2 and C6 offer orthogonal sites for functionalization.

The bromine and chlorine substituents on the pyrimidine ring are excellent handles for various chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Cl and C-Br bonds can potentially allow for selective functionalization at one position over the other.

Common modifications include:

Suzuki Coupling: To introduce aryl or alkyl groups.

Negishi Coupling: Another method for forming C-C bonds.

Buchwald-Hartwig Amination: To introduce nitrogen-based nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the halogen atoms, particularly the more labile chlorine at the C4 position, by various nucleophiles such as amines, alcohols, and thiols. For instance, studies on 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) showed that reaction with ammonia (B1221849) regioselectively displaces the chlorine at the C4 position to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine. researchgate.net

These synthetic strategies enable the construction of a wide array of analogues with diverse substituents at the C4 and C5 positions, allowing for extensive exploration of the chemical space around the pyrimidine core.

The methoxy groups at the C2 and C6 positions can also be targets for modification, although they are generally less reactive than the halogen atoms. A primary method for their functionalization is through O-demethylation to yield the corresponding hydroxyl groups. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydroiodic acid (HI).

Once the hydroxylated pyrimidine is formed, it opens up a new set of synthetic possibilities:

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to introduce new alkoxy groups.

Esterification: Acylation with acid chlorides or anhydrides to form ester derivatives.

Conversion to Halogens: The hydroxyl groups can be converted back to chloro groups using reagents like phosphorus oxychloride (POCl₃), providing another route to functionalize these positions.

This two-step process of demethylation followed by functionalization significantly expands the diversity of derivatives that can be synthesized from the parent scaffold.

A specific class of derivatives, the 5-halo-4,6-dimethoxy-2-(alkoxy or aryloxy) pyrimidines, can be synthesized from a related precursor, 5-halo-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. This synthetic route involves a nucleophilic substitution reaction where the methylsulfonyl group at the C2 position is displaced by an alcohol or a phenol.

The general procedure involves reacting the 5-halo-4,6-dimethoxy-2-methylsulfonyl pyrimidine with a desired alcohol or phenol in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). The reaction mixture is typically heated to reflux for several hours to ensure completion. This method allows for the introduction of a wide variety of alkoxy and aryloxy substituents at the C2 position, leading to a library of compounds with systematic variations.

Table 2: Synthesis of 2-Substituted Pyrimidine Derivatives

| Precursor | Reagent | Product Class |

| 5-Halo-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | Alcohol (R-OH) / Potassium Carbonate | 2-Alkoxy-5-halo-4,6-dimethoxypyrimidine |

| 5-Halo-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | Phenol (Ar-OH) / Potassium Carbonate | 2-Aryloxy-5-halo-4,6-dimethoxypyrimidine |

This synthetic pathway is efficient for creating libraries of compounds where the modification is specifically targeted to the C2 position, while the halogen at C5 and the methoxy groups at C4 and C6 remain intact for potential further derivatization.

Synthesis of Pyrimidinyloxy Derivatives as Intermediates

The chlorine atom at the C4 position of this compound is susceptible to nucleophilic aromatic substitution, making it a prime site for the introduction of aryloxy or alkyloxy moieties. This reaction is a key step in the synthesis of more complex molecules, such as the pharmaceutical agent Macitentan. The synthesis of pyrimidinyloxy derivatives typically involves the reaction of the parent compound with a corresponding alcohol or phenol in the presence of a base.

For instance, the reaction of a dihalopyrimidine with a substituted phenol can proceed to yield a pyrimidinyloxy derivative. This intermediate can then undergo further functionalization, such as cross-coupling reactions at the C5-bromo position, to build molecular complexity. A general representation of this transformation is the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an ethoxy-linked pyrimidinyl alcohol to form an ether linkage, a key step in the synthesis of Macitentan google.com. While this example does not use the exact 2,6-dimethoxy scaffold, the underlying principle of nucleophilic substitution of a chloro group by an alcohol is directly applicable.

Table 1: Representative Synthesis of a Pyrimidinyloxy Derivative

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Substituted Alcohol (R-OH) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 5-Bromo-4-(alkoxy)-2,6-dimethoxypyrimidine |

Development of 2-Amino-5-bromo-4(3H)-pyrimidinone Derivatives

The transformation of the this compound scaffold into 2-amino-5-bromo-4(3H)-pyrimidinone derivatives involves a series of chemical modifications. A plausible synthetic route would first involve the selective displacement of the C4-chloro group with an amino group, followed by demethylation of the C6-methoxy group and subsequent tautomerization to the more stable pyrimidinone form.

While direct synthesis from this compound is not explicitly documented in the provided search results, the synthesis of analogous 2-amino-5-bromo-4(3H)-pyrimidinone derivatives has been achieved from different starting materials, such as 2-amino-6-methyl-4(3H)-pyrimidinone nih.gov. This suggests that the target transformation is synthetically feasible. The key steps would involve nucleophilic amination at C4, followed by selective ether cleavage.

A related synthesis of 2-amino-4,6-dimethoxypyrimidine from malononitrile highlights the amenability of the dimethoxypyrimidine core to amination reactions google.com. Furthermore, the conversion of 2-amino-4,6-dihydroxypyrimidine to 2-amino-4,6-dichloropyrimidine and subsequent reaction with sodium methoxide (B1231860) to yield 2-amino-4,6-dimethoxypyrimidine demonstrates the interchangeability of functional groups on the pyrimidine ring google.com.

Generation of Substituted Uracil Analogues

The conversion of this compound into substituted uracil analogues would necessitate the removal of the methoxy groups and the chloro group, and the introduction of carbonyl functionalities at positions 2 and 4. A potential synthetic strategy would involve hydrolysis of the methoxy groups to hydroxyl groups, followed by tautomerization to the uracil core. The bromo and chloro substituents offer handles for further diversification.

The synthesis of uracil derivatives from various pyrimidine precursors is a well-established area of research mdpi.com. For instance, 6-aryl and 6-acyl uracils have been synthesized from 6-chloro-2,4-dimethoxypyrimidine . This suggests that the 2,6-dimethoxy-4-chloro-5-bromopyrimidine scaffold could be a viable precursor to a range of substituted uracils. The C5-bromo position is particularly amenable to various cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups.

Table 2: Potential Reaction Pathways to Substituted Uracil Analogues

| Starting Material | Key Transformation Steps | Resulting Scaffold |

| This compound | 1. Hydrolysis of methoxy groups. 2. Hydrolysis of chloro group. 3. Tautomerization. | 5-Bromouracil |

| 5-Bromouracil | Cross-coupling reaction (e.g., Suzuki, Stille) at C5. | 5-Substituted Uracil |

Synthesis of Cyclopropyl-HEPT Analogs

The synthesis of Cyclopropyl-HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogs from the this compound scaffold would require a multi-step synthetic sequence. This would involve the introduction of a cyclopropyl group, modification of the substituents at positions 2, 4, and 6 to resemble the thymine core, and the attachment of the (2-hydroxyethoxy)methyl side chain at the N1 position.

Combinatorial Chemistry and High-Throughput Synthesis Utilizing the this compound Core

The di-functional nature of this compound makes it an attractive scaffold for combinatorial chemistry and the high-throughput synthesis of compound libraries. The differential reactivity of the C4-chloro and C5-bromo positions allows for sequential and regioselective reactions, enabling the generation of a large number of diverse molecules from a single starting material.

Libraries of compounds can be generated by reacting the scaffold with a variety of nucleophiles at the C4 position, followed by a diverse set of cross-coupling partners at the C5 position. This approach has been successfully employed with other dihalopyrimidine scaffolds to create libraries for drug discovery screening nih.gov. Mixture-based synthetic combinatorial libraries offer a significant enhancement in the rate of drug discovery by allowing the assessment of millions of compounds through the testing of a much smaller number of samples nih.gov. Dynamic combinatorial libraries, which are based on reversible chemical reactions, also present new opportunities in systems chemistry and drug discovery nih.govrsc.orgrug.nl.

Table 3: Combinatorial Library Generation Strategy

| Scaffold | Step 1: Parallel Reaction at C4 | Step 2: Parallel Reaction at C5 | Library Type |

| This compound | Nucleophilic substitution with a library of alcohols/amines. | Suzuki/Stille/Heck coupling with a library of boronic acids/stannanes/alkenes. | Discrete Compound Library |

Challenges and Emerging Trends in Derivatization Strategies

The derivatization of this compound, while offering many possibilities, also presents several challenges. One of the primary challenges is controlling the regioselectivity of the reactions. The electronic effects of the methoxy groups and the inherent reactivity of the pyrimidine ring can influence the outcome of nucleophilic substitution and cross-coupling reactions.

Another challenge lies in the potential for over-reaction or the formation of undesired byproducts. For instance, in nucleophilic substitution reactions, displacement of the methoxy groups could occur under harsh conditions. The synthesis of symmetric 4,6-disubstituted pyrimidines from 6-alkoxy-4-chloro-5-nitropyrimidines highlights the potential for unexpected reactivity, where the alkoxy group can also act as a leaving group chemrxiv.org.

Emerging trends in derivatization strategies focus on the use of milder and more selective reaction conditions, often employing transition-metal catalysis. The development of novel cross-coupling methodologies allows for the introduction of a wider range of functional groups with greater control and efficiency. Furthermore, the application of flow chemistry and automated synthesis platforms is enabling the rapid and efficient exploration of the chemical space around the pyrimidine scaffold.

Advanced Spectroscopic and Computational Characterization of 5 Bromo 4 Chloro 2,6 Dimethoxypyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms within a molecule. uobasrah.edu.iq

¹H NMR and ¹³C NMR Analysis of Pyrimidine (B1678525) Derivatives

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural characterization of pyrimidine derivatives. researchgate.netmdpi.com The chemical shifts, signal multiplicities, and integration values in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, allow for the precise assignment of protons and carbons within the pyrimidine ring and its substituents.

For 5-Bromo-4-chloro-2,6-dimethoxypyrimidine, the ¹H NMR spectrum is expected to show a singlet for the two equivalent methoxy (B1213986) groups (-OCH₃). The chemical shift for these protons typically appears in the range of 3.8-4.2 ppm. Due to the symmetrical substitution at positions 2 and 6, and the halogen substitutions at positions 4 and 5, there are no protons directly attached to the pyrimidine ring, simplifying the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the methoxy carbons and the four carbons of the pyrimidine ring (C2, C4, C5, and C6). The carbons attached to electronegative atoms like oxygen, chlorine, and bromine will be significantly deshielded, appearing at a lower field. For instance, C2 and C6, being attached to two nitrogen atoms and an oxygen atom, are expected to have the highest chemical shifts among the ring carbons. The presence of bromine and chlorine atoms will also influence the chemical shifts of C4 and C5. In some substituted pyrimidines, line broadening effects in both ¹H and ¹³C NMR spectra can be observed at room temperature, which can help in the identification of regioisomers. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and can vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ Protons | 3.9 - 4.1 (singlet, 6H) | 54 - 58 |

| C2/C6 | - | 165 - 175 |

| C4 | - | 155 - 165 |

| C5 | - | 100 - 110 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides essential data, complex structures often require advanced two-dimensional (2D) NMR techniques for unambiguous assignment. wikipedia.org These experiments reveal correlations between nuclei, helping to piece together the complete molecular structure. ipb.ptresearchgate.netyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound itself, COSY would be of limited use for the core structure as there are no adjacent protons on the ring. However, for derivatives with proton-bearing substituents, it is invaluable for establishing their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly attached to heteronuclei, most commonly ¹³C. columbia.edu It reveals which proton is attached to which carbon atom. For the title compound, an HSQC experiment would show a clear correlation peak between the methoxy protons and the methoxy carbons.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

| HSQC | ¹H to ¹³C (one bond) | -OCH₃ protons to -OCH₃ carbons | Confirms the direct C-H bond of the methoxy groups. |

| HMBC | ¹H to ¹³C (multiple bonds) | -OCH₃ protons to C2 and C6 | Confirms the position of the methoxy groups on the pyrimidine ring. |

Real-Time NMR Monitoring of Reaction Progress

The synthesis of pyrimidine derivatives can involve complex reaction pathways with multiple intermediates. acs.org Real-time or in-situ NMR monitoring allows for the direct observation of reacting species as the transformation progresses. nih.gov By acquiring a series of NMR spectra over the course of a reaction, it is possible to track the consumption of reactants, the formation of intermediates, and the appearance of the final product. This technique provides invaluable kinetic and mechanistic insights that are often inaccessible through conventional analysis of the final product. acs.org For the synthesis of this compound, real-time NMR could be used to optimize reaction conditions by monitoring the rate of formation and identifying any potential side products. acs.orgnih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. researchgate.net For this compound (C₆H₆BrClN₂O₂), the calculated monoisotopic mass is approximately 251.9301 Da. uni.lu An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition. The characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides further confirmation of the presence of these halogens. docbrown.info

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z are selected, fragmented, and then the fragments are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how a molecule breaks apart. The fragmentation pattern is often characteristic of a particular compound or class of compounds. nih.gov

For this compound, the fragmentation pathway would likely be initiated by the loss of substituents from the pyrimidine ring. Common fragmentation pathways for halogenated and methoxy-substituted aromatic compounds include the loss of a methyl radical (•CH₃) from a methoxy group, loss of a halogen radical (•Br or •Cl), or the elimination of small neutral molecules. miamioh.edu The relative abundance of fragment ions containing bromine or chlorine would exhibit the characteristic isotopic patterns, aiding in their identification. docbrown.info

Table 3: Plausible MS/MS Fragments for this compound Note: m/z values are based on the most abundant isotopes (⁷⁹Br, ³⁵Cl).

| Proposed Fragment Ion | Neutral Loss | Predicted m/z |

| [M - CH₃]⁺ | •CH₃ | 237 |

| [M - Cl]⁺ | •Cl | 217 |

| [M - Br]⁺ | •Br | 173 |

| [M - CH₃ - CO]⁺ | •CH₃, CO | 209 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

The IR and Raman spectra of this compound are characterized by a series of absorption bands and scattering peaks, respectively, that correspond to specific molecular vibrations. The assignment of these bands to particular functional groups and vibrational modes is achieved through comparison with data from similar substituted pyrimidines and computational predictions.

The pyrimidine ring itself gives rise to a set of characteristic vibrations. The ring stretching modes, analogous to those in benzene, typically appear in the 1600-1400 cm⁻¹ region. For substituted pyrimidines, bands in this region are often observed and are relatively insensitive to the nature of the substituents. For instance, in 6-chloro-2,4-dimethoxypyrimidine, ring stretching modes are assigned to bands around 1580 cm⁻¹ and 1567 cm⁻¹.

The substituents on the pyrimidine ring—bromo, chloro, and two methoxy groups—introduce their own distinct vibrational signatures.

C-Cl and C-Br Stretching: The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretching vibrations are expected at lower frequencies due to the mass of the halogen atoms. The C-Cl stretching mode in chloro-substituted pyrimidines and other aromatic compounds typically appears in the 850-550 cm⁻¹ range. The C-Br stretch is found at even lower wavenumbers, generally between 680 and 515 cm⁻¹.

Methoxy Group Vibrations: The two methoxy (-OCH₃) groups contribute several characteristic bands. The C-H stretching vibrations of the methyl groups are expected in the 3000-2800 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations of the aryl-ether linkage are typically found in the 1310-1210 cm⁻¹ and 1140-1075 cm⁻¹ ranges, respectively.

A detailed assignment of the principal vibrational modes for this compound, based on data from analogous compounds, is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| C-H Stretch (methyl) | 3000 - 2800 | -OCH₃ |

| Pyrimidine Ring Stretch | 1600 - 1400 | Pyrimidine Ring |

| C-O-C Asymmetric Stretch | 1310 - 1210 | Ar-O-CH₃ |

| C-O-C Symmetric Stretch | 1140 - 1075 | Ar-O-CH₃ |

| C-Cl Stretch | 850 - 550 | C-Cl |

| C-Br Stretch | 680 - 515 | C-Br |

This table is generated based on typical frequency ranges for the specified functional groups and data from structurally similar molecules.

Vibrational spectroscopy can also provide insights into the conformational isomers of this compound, particularly concerning the orientation of the methoxy groups relative to the pyrimidine ring. The C-O-C stretching and CH₃ rocking modes can be sensitive to the dihedral angle between the methoxy group and the aromatic ring plane.

In principle, different conformers would exhibit slightly different vibrational frequencies, potentially leading to band splitting or the appearance of new shoulders on existing peaks in the experimental spectrum. By comparing the observed spectra with theoretical spectra calculated for different stable conformations (using methods like Density Functional Theory - DFT), it is possible to deduce the predominant conformation in a given state (solid, liquid, or gas). For many methoxy-substituted aromatic compounds, a planar or near-planar conformation is energetically favored to maximize π-conjugation, but steric hindrance from adjacent substituents can force the methoxy groups out of the plane. The precise analysis for this compound would require dedicated computational studies correlated with high-resolution experimental spectra.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can reveal bond lengths, bond angles, and the packing of molecules in a crystal lattice, providing invaluable information on the molecule's absolute configuration and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would provide unambiguous data on its molecular structure. This analysis would confirm the substitution pattern on the pyrimidine ring and provide precise measurements of all bond lengths and angles.

Key structural parameters that would be determined include:

The C-Br and C-Cl bond lengths.

The C-O bond lengths and C-O-C bond angles of the methoxy groups.

The planarity of the pyrimidine ring.

The dihedral angles of the methoxy groups relative to the ring, confirming the conformational state in the crystal.

| Parameter | Description |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry group describing the arrangement of molecules in the unit cell. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Dihedral Angles (°) | The angles defining the orientation of the methoxy groups. |

| Molecular Packing Diagram | A visual representation of how multiple molecules are arranged in the crystal. |

This table outlines the key data obtained from a single-crystal X-ray diffraction experiment. Specific values for this compound would require experimental determination.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples. It is particularly useful for identifying different crystalline phases, or polymorphs, of a compound. Polymorphs are different crystal structures of the same molecule, which can have distinct physical properties.

A PXRD pattern is a fingerprint of a specific crystalline solid. By collecting the PXRD pattern of a bulk sample of this compound, one can assess its phase purity. If the compound can exist in multiple polymorphic forms, each form will produce a unique PXRD pattern. This technique is crucial in materials science and pharmaceutical development for ensuring consistency and controlling the properties of solid-state materials.

The solid-state structure of this compound is stabilized by a network of supramolecular interactions. These non-covalent forces are fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

Given its molecular structure, several types of interactions are expected to play a role:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich sites on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring or the oxygen atoms of the methoxy groups. Halogen bonds are highly directional interactions that can be a powerful tool for controlling crystal packing.

π-π Stacking: The electron-deficient pyrimidine rings can engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion.

The interplay of these different interactions dictates the final supramolecular assembly. A detailed crystallographic analysis would allow for the geometric characterization of these contacts, providing insight into their relative strengths and their role in directing the crystal architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, provide valuable information about the molecule's electronic structure and the types of bonds present.

For organic molecules like this compound, the primary electronic transitions observed in the UV-Vis region are typically π → π* and n → π* transitions. wikipedia.org The pyrimidine ring, being an aromatic heterocycle, possesses a system of π-orbitals. The lone pairs of electrons on the nitrogen and oxygen atoms can also participate in n → π* transitions.

The absorption spectrum of a substituted pyrimidine is influenced by the nature and position of its substituents. In this compound, the bromine, chlorine, and methoxy groups act as auxochromes, which can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Halogen substituents can have a complex effect, with their electron-withdrawing inductive effects and electron-donating resonance effects influencing the energy of the molecular orbitals. rsc.org The methoxy groups, being electron-donating, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions.

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 400 | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the pyrimidine ring. |

| n → π | 250 - 450 | Excitation of a non-bonding electron (from N or O atoms) to a π antibonding orbital. |

Table 1: Hypothetical Electronic Transitions for this compound. This interactive table outlines the types of electronic transitions that are expected to be observed in the UV-Vis spectrum of the title compound.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides a powerful toolkit for investigating the structure, properties, and reactivity of molecules at the atomic level. These methods are particularly valuable when experimental data is scarce or difficult to obtain.

Density Functional Theory (DFT) Calculations for Geometries, Energetics, and Vibrational Frequencies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization), its electronic energy, and its vibrational frequencies.

For this compound, DFT calculations would start with an initial guess of the molecular geometry. The energy of this structure is then minimized by systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The results of such a calculation would provide precise information about the planarity of the pyrimidine ring and the orientation of the methoxy groups.

Vibrational frequency calculations are also a standard output of DFT studies. These calculations can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental spectra to confirm the structure. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of C-N bonds or the bending of C-H bonds.

Below is a table of hypothetical, yet realistic, optimized geometric parameters for this compound, based on typical values for similar structures.

| Parameter | Hypothetical Value |

| C4-Cl Bond Length | 1.74 Å |

| C5-Br Bond Length | 1.90 Å |

| C2-O Bond Length | 1.35 Å |

| C-N-C Bond Angle | 115° |

| C-C-Br Bond Angle | 118° |

Table 2: Hypothetical Optimized Geometric Parameters for this compound. This interactive table presents a selection of predicted bond lengths and angles that would be obtained from a DFT geometry optimization.

Prediction of Quantum Chemical Descriptors and Reactivity Indices

From the results of DFT calculations, a wide range of quantum chemical descriptors can be derived. These descriptors provide quantitative insights into the molecule's reactivity, stability, and other chemical properties. Some of the key descriptors include:

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Electron Affinity (EA): The energy released when an electron is added to the molecule.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Hardness (η) and Softness (S): Measures of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These reactivity indices are crucial for predicting how this compound might behave in chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a good candidate for reacting with nucleophiles.

| Descriptor | Definition | Predicted Significance for this compound |

| Ionization Potential (IP) | -EHOMO | A higher IP suggests greater stability and lower reactivity as an electron donor. The electron-withdrawing halogens likely increase the IP. |

| Electron Affinity (EA) | -ELUMO | A higher EA indicates a greater tendency to accept an electron. The π-deficient pyrimidine ring and halogens likely lead to a significant EA. |

| Electronegativity (χ) | (IP + EA) / 2 | Reflects the overall electron-attracting power of the molecule. |

| Hardness (η) | (IP - EA) / 2 | A larger hardness value indicates lower reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | A higher value suggests a stronger electrophilic character, making it susceptible to nucleophilic attack. The electron-deficient ring suggests a high ω. |

Table 3: Key Quantum Chemical Descriptors and Their Predicted Significance. This interactive table defines important quantum chemical descriptors and speculates on their values and implications for the reactivity of the title compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule in terms of localized bonds and lone pairs. It provides a chemically intuitive picture of bonding and allows for the quantitative analysis of charge transfer and intermolecular interactions.

For this compound, NBO analysis could be used to:

Determine the natural atomic charges on each atom, providing insight into the molecule's polarity and electrostatic potential.

Analyze the hybridization of the atomic orbitals involved in bonding.

Quantify the extent of electron delocalization from lone pairs into antibonding orbitals, which is a measure of hyperconjugative interactions.

Investigate intermolecular interactions, such as hydrogen bonding or halogen bonding, in dimers or larger clusters of the molecule. nih.gov

| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| Hyperconjugation | LP(N1) | π(C2-N3) | High |

| Hyperconjugation | LP(O) of methoxy | σ(C-C) in pyrimidine ring | Moderate |

| Halogen Bonding (dimer) | LP(N) of one molecule | σ*(C-Br) of another molecule | Low to Moderate |